3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate
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Overview
Description
3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE is a complex organic compound that belongs to the class of chromen derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE typically involves multiple steps, starting with the preparation of the chromen core. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl chloride in the presence of a base such as triethylamine . This intermediate is then further reacted with 2-{[(benzyloxy)carbonyl]amino}hexanoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chromen ring positions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE involves its interaction with specific molecular targets. The chromen ring system can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL (3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE
- 2-OXO-2H-CHROMEN-7-YL 4-CHLOROBENZOATE
Uniqueness
Compared to similar compounds, 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE has a unique combination of functional groups that enhance its reactivity and potential biological activities. The presence of both benzyl and hexanoate groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C32H33NO6 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C32H33NO6/c1-4-5-16-27(33-32(36)37-20-24-14-10-7-11-15-24)31(35)38-28-18-17-25-21(2)26(19-23-12-8-6-9-13-23)30(34)39-29(25)22(28)3/h6-15,17-18,27H,4-5,16,19-20H2,1-3H3,(H,33,36) |
InChI Key |
QPNZTMIREAYRKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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